4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine
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Overview
Description
4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine is a complex organic compound that features a pyridine ring substituted with diphenyl and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with piperidine derivatives under controlled conditions. The reaction may involve catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and other piperidine-based molecules share structural similarities.
Diphenyl Compounds: Molecules containing diphenyl groups, such as diphenylmethane derivatives.
Uniqueness
4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
31806-71-0 |
---|---|
Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4,5-diphenyl-2-(4-piperidin-1-ylbuta-1,3-dienyl)pyridine |
InChI |
InChI=1S/C26H26N2/c1-4-12-22(13-5-1)25-20-24(16-8-11-19-28-17-9-3-10-18-28)27-21-26(25)23-14-6-2-7-15-23/h1-2,4-8,11-16,19-21H,3,9-10,17-18H2 |
InChI Key |
DAANIQSQSZZGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=CC=CC2=CC(=C(C=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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